molecular formula C8H15NO2 B1175222 trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol CAS No. 10295-95-1

trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol

Cat. No.: B1175222
CAS No.: 10295-95-1
M. Wt: 157.21
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Description

trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol is a chemical compound with the molecular formula C8H15NO2 It is characterized by a pyrrolidine ring attached to an oxolane ring, with a hydroxyl group at the third position of the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol typically involves the reaction of pyrrolidine with an appropriate oxolane derivative. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile, attacking an electrophilic carbon in the oxolane ring. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the pyrrolidine and enhance its nucleophilicity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The oxolane ring can be reduced to form a more saturated compound.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the oxolane ring could produce a more saturated cyclic compound.

Scientific Research Applications

trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyrrolidine ring can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds, enhancing binding affinity and specificity.

Comparison with Similar Compounds

trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol can be compared to other similar compounds, such as:

    Pyrrolidine: A simple five-membered nitrogen-containing ring, often used as a building block in organic synthesis.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine, known for its biological activity and use in medicinal chemistry.

Biological Activity

trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound features a tetrahydrofuran ring substituted with a pyrrolidine moiety. This configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, suggesting their capability to induce apoptosis through caspase activation .

Table 1: Cytotoxic Activity of Pyrrolidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDApoptosis induction
Compound XMEL-80.48Caspase activation
Compound YHCT1160.76G1 phase arrest

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting casein kinases (CK), which are implicated in various signaling pathways related to cancer progression. The binding affinity and selectivity for these kinases are critical for its potential therapeutic applications .

Neuroprotective Effects

There is emerging evidence that pyrrolidine derivatives may possess neuroprotective properties. Studies suggest that these compounds can modulate neurotransmitter systems and exhibit antioxidant activities, which could be beneficial in neurodegenerative conditions .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound's structural features allow it to inhibit specific kinases involved in tumor growth and survival.
  • Apoptosis Induction : By activating apoptotic pathways, it can lead to programmed cell death in cancer cells.
  • Antioxidant Activity : The presence of hydroxyl groups may contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress.

Case Studies

Several case studies have demonstrated the efficacy of pyrrolidine derivatives in preclinical models:

  • Study on MCF-7 Cells :
    • Researchers tested this compound against MCF-7 cells and observed significant reductions in cell viability at concentrations correlating with apoptosis markers.
    • Flow cytometry analysis confirmed G1 phase arrest and increased caspase activity.
  • Neuroprotective Study :
    • In a model of oxidative stress-induced neuronal damage, compounds similar to this compound demonstrated reduced neuronal death and improved survival rates.

Properties

IUPAC Name

4-pyrrolidin-1-yloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-8-6-11-5-7(8)9-3-1-2-4-9/h7-8,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNOMPVVYITSSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2COCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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